A Comprehensive Technical Guide to Imidazo[1,2-a]pyridin-3-ylmethanamine Dihydrochloride: Properties, Synthesis, and Applications
A Comprehensive Technical Guide to Imidazo[1,2-a]pyridin-3-ylmethanamine Dihydrochloride: Properties, Synthesis, and Applications
Executive Summary: This guide provides an in-depth analysis of Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride, a key heterocyclic compound. The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis for numerous clinically significant drugs.[1][2] This document details the compound's fundamental physical and chemical properties, outlines robust synthetic and characterization methodologies, and explores its applications as a versatile building block in drug discovery and material science. The content is tailored for researchers, medicinal chemists, and professionals in pharmaceutical development, offering both foundational knowledge and practical insights.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine system, a fused nitrogen-bridged heterocycle, is a cornerstone of modern medicinal chemistry.[3][4] Its rigid, planar structure and unique electronic properties allow it to effectively interact with a wide array of biological targets.[1] This has led to the development of several successful drugs, including Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Minodronic acid (an anti-osteoporosis agent).[3][5]
Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride represents a pivotal intermediate, providing a reactive handle—the primary aminomethyl group at the C3 position—for synthetic elaboration. This functionalization is critical for Structure-Activity Relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic profiles of new drug candidates. Its utility extends beyond pharmaceuticals into materials science, where the photophysical properties of the core are being explored for applications like organic light-emitting diodes (OLEDs).[1][6]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development.
Molecular Structure and Identification
The structure consists of an imidazole ring fused to a pyridine ring, with a methanamine substituent at the 3-position. The dihydrochloride salt form involves the protonation of the primary amine and likely one of the ring nitrogens.
Caption: General synthetic workflow for the target compound.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative, literature-informed approach. Note: This is an illustrative procedure and must be adapted and optimized under proper laboratory conditions by qualified personnel.
Step 1: Synthesis of the Imidazo[1,2-a]pyridine Core
-
Rationale: The most common and robust method for forming the core is the condensation of a 2-aminopyridine with an α-halocarbonyl compound. [1]1. To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent like ethanol or DME, add 1,1,3,3-tetramethoxypropane (1.1 eq) and a catalytic amount of a strong acid (e.g., H₂SO₄).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield the imidazo[1,2-a]pyridine core.
Step 2: C3-Aminomethylation
-
Rationale: Direct introduction of the aminomethyl group can be achieved via a Mannich-type reaction.
-
To a cooled (0 °C) solution of the imidazo[1,2-a]pyridine core (1.0 eq) in acetic acid, add a solution of formaldehyde (1.2 eq) and dimethylamine (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Pour the reaction mixture onto ice and basify with NaOH to pH > 10.
-
Extract the product, N,N-dimethyl-imidazo[1,2-a]pyridin-3-ylmethanamine, with dichloromethane.
-
This tertiary amine can then be converted to the primary amine, or an alternative route using a protected amine equivalent (e.g., phthalimide) can be used for a more direct synthesis.
Step 3: Salt Formation
-
Rationale: The final step ensures the product is in a stable, soluble, and easily handled form. [1]1. Dissolve the purified free base, Imidazo[1,2-a]pyridin-3-ylmethanamine, in a minimal amount of a suitable solvent like isopropanol or methanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol (2.2 eq) with vigorous stirring.
-
A precipitate will form. Continue stirring in the cold for 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final dihydrochloride salt.
Spectroscopic Characterization (Predicted)
While a specific spectrum for this compound is not published in the searched literature, its features can be reliably predicted based on extensive data for related analogues. [7][8][9]
-
¹H NMR: The spectrum would show characteristic signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the fused ring system. A singlet for the methylene protons (-CH₂-) would likely appear around δ 4.0-4.5 ppm, and the amine protons (-NH₂) would be broad, with a chemical shift dependent on solvent and concentration.
-
¹³C NMR: Aromatic carbons would resonate between δ 110-150 ppm. The methylene carbon would be expected in the δ 40-50 ppm range.
-
Mass Spectrometry (ESI-MS): In positive ion mode, the spectrum would show a prominent peak corresponding to the protonated free base [M+H]⁺ at m/z ≈ 148.1.
Applications in Research and Development
The value of Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride lies in its versatility as a starting material for creating diverse and complex molecules with potential therapeutic or material applications.
-
Medicinal Chemistry: It is a key intermediate for synthesizing libraries of compounds for screening. [10]The primary amine allows for attachment of various side chains and pharmacophores. Derivatives have shown potent activity in numerous areas:
-
Anticancer: The scaffold is found in inhibitors of key kinases like PI3K, VEGFR, and CDK. [1][11] * Anti-infectives: Potent antitubercular agents have been developed from this core. [12][13] * Neurology: The scaffold's ability to interact with CNS targets makes it a valuable starting point for drugs targeting neurological disorders. [1][10]* Chemical Research: It serves as a foundational building block for exploring new synthetic methodologies and creating novel heterocyclic systems. [1]* Material Science: The inherent fluorescence and electronic properties of the imidazo[1,2-a]pyridine core make it an attractive candidate for the development of new organic materials for electronics and sensing. [1][6]
-
Conclusion
Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride is more than a simple chemical reagent; it is an enabling tool for innovation in science. Its well-defined physicochemical properties, accessible synthesis, and versatile reactivity make it an invaluable asset for researchers in drug discovery, medicinal chemistry, and materials science. The continued exploration of this privileged scaffold promises to yield new generations of therapeutics and advanced materials.
References
- Smolecule. (n.d.). Buy Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride | 34164-92-6.
- Chem-Impex. (n.d.). Imidazo[1,2-a]pyridin-3-yl-methylamine dihydrochloride.
- Reyes-González, M., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules.
- PubChem. (n.d.). Imidazo[1,2-a]pyridin-2-ylmethanamine.
- ChemicalBook. (n.d.). IMIDAZO[1,2-A]PYRIDIN-2-YL-METHYLAMINE DIHYDROCHLORIDE.
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
- Gao, M., et al. (2018). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. PMC - PubMed Central.
- PubChem. (n.d.). Imidazo(1,2-a)pyridine.
- Krassimir, K., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC - NIH.
- Martínez-Vargas, A., et al. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Chem. Proc.
- Nallapati, S. B., et al. (n.d.). Facile Synthesis of 3-Substituted Imidazo[1,2-a]pyridines Through Formimidamide Chemistry. Retrieved from a pre-print server or institutional repository.
- Chem-Impex. (n.d.). Imidazo[1,2-a]pyridin-3-ylmethyl-methylamine.
- Sigma-Aldrich. (n.d.). (Imidazo[1,2-a]pyridin-3-ylmethyl)methylamine dihydrochloride hydrate.
- Kallan, N. C., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC - NIH.
- Aboraia, A. S., et al. (2006).
- Chourasiya, A., et al. (2016).
- Wang, Y., et al. (2024). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules.
- Kumar, K., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC.
- Zhang, Y., et al. (2024).
- De, P., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PMC - NIH.
- Wang, X., et al. (2020). Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Conditions. The Royal Society of Chemistry.
- LookChem. (n.d.). (H-imidazo[1,2-a]pyridin-3-yl)methanamine hydrochloride.
- Realtor.com. (n.d.). 90742, CA Homes for Sale & Real Estate.
- ChemScene. (n.d.). Imidazo[1,2-a]pyridin-6-ylmethanamine dihydrochloride.
- Homes.com. (n.d.). Real Estate & Homes for Sale in 90742.
- Ling, Y., et al. (2021). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. PMC - NIH.
- Sigma-Aldrich. (n.d.). 3-Aminoimidazo[1,2-a]pyridine.
- Fisher Scientific. (n.d.). Imidazopyridines.
- Sigma-Aldrich. (n.d.). 1,2-dihydro-5-(imidazo[1,2-a]pyridin-6-yl)-6-methyl-2-oxo-3-pyridinecarbonitrile hydrochloride.
Sources
- 1. Buy Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride | 34164-92-6 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazopyridines | Fisher Scientific [fishersci.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
